2-Amino-6-chloro-4-pyrimidinol

Description

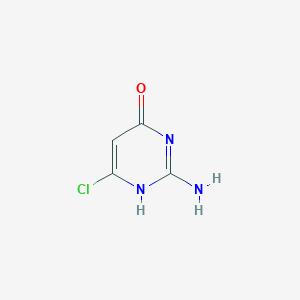

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-chloro-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O/c5-2-1-3(9)8-4(6)7-2/h1H,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBWACOJLJYUFKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(NC1=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10152443 | |

| Record name | 4-Pyrimidinol, 2-amino-6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194-21-4 | |

| Record name | 2-Amino-6-chloro-4(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1194-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyrimidinol, 2-amino-6-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001194214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1194-21-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyrimidinol, 2-amino-6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-6-chloropyrimidin-4-ol hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-6-chloro-4-pyrimidinol basic properties

An In-Depth Technical Guide to 2-Amino-6-chloro-4-pyrimidinol: Properties, Synthesis, and Applications

Introduction

This compound is a substituted pyrimidine that serves as a crucial heterocyclic building block in organic synthesis, particularly within the realm of medicinal chemistry. Pyrimidine derivatives are of significant interest due to their presence in the core structure of nucleobases and a wide array of pharmacologically active compounds, including antivirals and antiretrovirals[1]. The strategic placement of amino, chloro, and hydroxyl/oxo functional groups on the pyrimidine ring imparts a versatile reactivity profile, making it a valuable intermediate for the construction of more complex molecular architectures.

This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. It delves into its fundamental chemical identity, physicochemical properties, a plausible synthetic pathway, spectroscopic signature, key applications, and essential safety protocols. A central focus is placed on the compound's inherent tautomerism, a critical feature influencing its structure, reactivity, and characterization.

Section 1: Core Chemical Identity

Accurate identification is the cornerstone of chemical research. The fundamental identifiers for this compound are summarized below.

| Identifier | Value |

| CAS Number | 1194-21-4[1][2][3] |

| Molecular Formula | C₄H₄ClN₃O[1][2] |

| Molecular Weight | 145.55 g/mol [1][2][3] |

| Common Synonyms | 2-Amino-4-chloro-6-hydroxypyrimidine; 2-Amino-6-chloro-4(1H)-pyrimidinone[2] |

| InChI Key | VBWACOJLJYUFKJ-UHFFFAOYSA-N[3][4] |

Nomenclature and Tautomerism

A critical aspect of this compound is its existence as a mixture of tautomers, which are structural isomers that readily interconvert[5]. This phenomenon, known as prototropic tautomerism, arises from the migration of a proton[6]. For this compound, the equilibrium exists primarily between the aromatic alcohol (enol) form, This compound , and the non-aromatic ketone (keto) form, 2-amino-6-chloro-4(1H)-pyrimidinone . The pyrimidinone tautomer is generally more stable and thus the predominant form in most conditions, a common feature for hydroxypyrimidines[7][8]. This equilibrium is crucial as it dictates the compound's reactivity and spectroscopic properties. For instance, the presence of both N-H and O-H protons (in the respective tautomers) and different hybridization states of ring atoms will be reflected in NMR spectra.

Caption: Keto-enol tautomerism of the title compound.

Section 2: Physicochemical Properties

The physical properties of a compound are essential for designing experimental conditions, including reaction setups, purification, and formulation.

| Property | Value / Description |

| Appearance | White to off-white solid or crystalline powder.[4][9] |

| Melting Point | 252 °C[4] to 265-267 °C[3]. The variance may be due to purity or the specific tautomeric ratio in the solid state. |

| Boiling Point | 259.1 °C at 760 mmHg (Predicted)[4] |

| Solubility | While specific data is limited, analogous structures suggest it is likely poorly soluble in water[10] and soluble in polar organic solvents like acetic acid[11], ethanol, and methanol[12]. |

The high melting point is indicative of a stable crystal lattice structure, likely reinforced by intermolecular hydrogen bonding involving the amino group and the pyrimidinone oxygen/hydroxyl group. When planning experiments, solubility trials are recommended, starting with polar aprotic solvents (e.g., DMSO, DMF) where many heterocyclic compounds show good solubility.

Section 3: Synthesis and Reactivity

Proposed Synthesis Workflow

This compound is typically synthesized via chlorination of its corresponding hydroxyl precursor. The most common and industrially scalable method involves the use of phosphorus oxychloride (POCl₃), which effectively converts the hydroxyl group of a pyrimidinone to a chloro group. A plausible starting material is the commercially available 2-aminopyrimidine-4,6-diol.

The causality behind choosing POCl₃ is its high reactivity and efficacy in converting C-OH bonds on electron-deficient heterocyclic rings (like pyrimidines) to C-Cl bonds. The reaction proceeds through the formation of a chlorophosphate intermediate, which is then displaced by a chloride ion.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed)

This protocol is based on established procedures for analogous pyrimidine chlorinations[10][13][14].

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add 2-aminopyrimidine-4,6-diol (1 equivalent) to the flask.

-

Reaction: Carefully add phosphorus oxychloride (POCl₃, ~5-10 equivalents) to the starting material.

-

Heating: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours, or until TLC analysis indicates consumption of the starting material. The mixture should become a homogenous solution.

-

Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice in a separate beaker. This step is highly exothermic and must be done with caution.

-

Neutralization: Adjust the pH of the aqueous solution to ~7-8 using a base such as ammonium hydroxide or sodium hydroxide solution. This will precipitate the product.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration.

-

Purification: Wash the crude product with cold water and dry. Recrystallization from a suitable solvent (e.g., an ethanol/water mixture) can be performed for further purification.

Key Reactivity

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The chlorine atom at the 6-position is an excellent leaving group, making it highly susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a wide variety of substituents (e.g., amines, alkoxides, thiols) at this position, serving as a key step in building molecular diversity. The amino group can also be functionalized, for example, through acylation or alkylation, providing another handle for structural modification.

Section 4: Spectroscopic Characterization

Confirming the structure and purity of the synthesized compound is paramount. The following table outlines the expected data from standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | - A singlet corresponding to the C5-H proton of the pyrimidine ring. - A broad singlet for the -NH₂ protons, which is exchangeable with D₂O.[15] - A potential broad signal for the N1-H or O-H proton of the tautomeric forms. |

| ¹³C NMR | - Four distinct signals for the four carbon atoms of the pyrimidine ring. The chemical shifts will be influenced by the attached heteroatoms (N, O, Cl). |

| IR Spectroscopy | - N-H stretching vibrations (asymmetric and symmetric) for the primary amine group (~3100-3400 cm⁻¹). - A strong C=O stretching band (~1650-1700 cm⁻¹) from the predominant pyrimidinone tautomer. - C=N and C=C ring stretching vibrations (~1500-1650 cm⁻¹).[16] - C-Cl stretching vibration (~600-800 cm⁻¹). |

| Mass Spectrometry | - A molecular ion peak (M⁺). - A characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is the definitive isotopic signature of a single chlorine atom.[17] |

Section 5: Applications in Research and Drug Development

This compound is not typically an end-product but rather a versatile intermediate. Its value lies in its use as a scaffold for generating libraries of pyrimidine-based compounds for biological screening. The chloro-substituent is a key functional handle for introducing diversity via nucleophilic substitution reactions.

-

Drug Discovery: Substituted 2-aminopyrimidines are core structures in many therapeutic agents. By modifying the 6-position, researchers can fine-tune a compound's steric and electronic properties to optimize binding to biological targets such as kinases, polymerases, or other enzymes.

-

Chemical Biology: The compound can be used to synthesize molecular probes, including fluorescently labeled or biotinylated derivatives, to study the function and localization of biological targets.

-

Agrochemicals: Similar to pharmaceuticals, the pyrimidine core is also found in various herbicides and pesticides[12]. This intermediate can be a starting point for the synthesis of new crop protection agents.

Section 6: Safety and Handling

Proper handling of this compound is essential for laboratory safety. It is classified as hazardous.

| Hazard Information | Details |

| GHS Pictogram | GHS07 (Exclamation Mark)[4] |

| Signal Word | Warning [3][4][18] |

| Hazard Statements | H302: Harmful if swallowed.[3][4] H315: Causes skin irritation.[4][18] H319: Causes serious eye irritation.[4][18] H335: May cause respiratory irritation.[4] |

Recommended Safety Protocols

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield when handling the compound.[18][19][20]

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[19][20]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.[18][20]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[4] A recommended storage temperature is 4°C[4].

-

First-Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[18]

-

In Case of Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[18][21]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[18][21]

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center.[18][21]

-

References

- 1. 2-Amino-6-chloro-4-pyrimidinol | LGC Standards [lgcstandards.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. jk-sci.com [jk-sci.com]

- 4. 2-Amino-6-chloropyrimidin-4(3H)-one | 1194-21-4 [sigmaaldrich.com]

- 5. Tautomer - Wikipedia [en.wikipedia.org]

- 6. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 2-Amino-6-chloro-1H-pyrimidin-4-one-Information-Chemcia Scientific, LLC. [chemcia.com]

- 10. 2-Amino-4-chloro-6-methylpyrimidine | 5600-21-5 [chemicalbook.com]

- 11. 2-氨基-4-氯-6-甲基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 13. 2-Amino-4-chloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 14. mdpi.com [mdpi.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. ijera.com [ijera.com]

- 17. lehigh.edu [lehigh.edu]

- 18. echemi.com [echemi.com]

- 19. fishersci.com [fishersci.com]

- 20. tcichemicals.com [tcichemicals.com]

- 21. fishersci.fi [fishersci.fi]

2-Amino-6-chloro-4-pyrimidinol CAS number 1194-21-4

An In-Depth Technical Guide to 2-Amino-6-chloro-4-pyrimidinol (CAS 1194-21-4) for Drug Discovery Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a pivotal heterocyclic building block in modern medicinal chemistry. We will move beyond basic data to explore its synthesis, reactivity, and strategic application in drug development, with a focus on the underlying chemical principles that drive its utility.

Introduction: The Strategic Value of the Aminochloropyrimidinol Scaffold

The pyrimidine core is a cornerstone of therapeutic drug design, found in numerous FDA-approved agents for oncology, infectious diseases, and neurological disorders.[1][2] Its prevalence stems from its ability to engage in multiple, specific hydrogen bonding patterns, mimicking the interactions of endogenous purines and pyrimidines.[2] Within this privileged class, this compound (CAS 1194-21-4) emerges as a particularly valuable intermediate. Its trifunctional nature—an amino group, a reactive chloro substituent, and a pyrimidinol system—offers synthetic chemists a versatile platform for building molecular complexity and fine-tuning pharmacological activity. This guide will dissect the properties and reactivity of this compound to empower researchers in its effective application.

Physicochemical & Structural Characteristics

Understanding the fundamental properties of this compound is the first step toward its rational use in a synthetic strategy. The compound exists as a solid, typically a white to pale yellow powder or crystalline material.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1194-21-4 | [5] |

| Molecular Formula | C₄H₄ClN₃O | [5][6] |

| Molecular Weight | 145.55 g/mol | [5][6] |

| Physical Form | Solid, Crystal/Powder | [3][4][6] |

| pKa | 7.49 ± 0.50 (Predicted) | [3] |

| Topological Polar Surface Area (TPSA) | 77.95 Ų | [5] |

| H-Bond Donors | 2 | [5] |

| H-Bond Acceptors | 2 | [5] |

| Solubility | Sparingly soluble in DMSO | [3] |

| Storage | Room temperature, sealed in dry, dark place | [4] |

A critical, yet often overlooked, feature of this molecule is its potential for tautomerism. The "-ol" suffix in the common name suggests a hydroxyl group, but the molecule exists in a keto-enol equilibrium, strongly favoring the 2-Amino-6-chloropyrimidin-4(3H)-one (keto) form in most conditions.[7][8] This is crucial as the reactivity and hydrogen bonding potential of the keto tautomer differ significantly from the enol form.

Caption: Figure 1. Keto-enol tautomerism of the title compound.

Synthesis and Purification

The synthesis of this compound is typically achieved via the selective chlorination of a dihydroxy precursor. While direct synthesis protocols for this specific molecule are not abundant in literature, the conversion is analogous to well-established procedures for similar pyrimidines.[9][10][11] The most common and industrially relevant method involves the treatment of 2-amino-4,6-dihydroxypyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃).

The causality behind this choice is the high reactivity of POCl₃ towards hydroxyl groups on electron-deficient rings, converting them into chlorines, which are excellent leaving groups for subsequent nucleophilic substitution reactions.

Caption: Figure 2. General workflow for the synthesis of this compound.

Protocol: Synthesis of this compound

This protocol is a representative example based on established methods for analogous compounds and should be optimized for specific laboratory conditions.[9][10][11][12]

-

Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a magnetic stirrer with 2-amino-4,6-dihydroxypyrimidine (1.0 eq).

-

Chlorination: Carefully add an excess of phosphorus oxychloride (POCl₃, ~5-10 eq), which often serves as both the reagent and solvent.

-

Heating: Heat the mixture to reflux (approx. 105-110 °C) and maintain until the reaction is complete, as monitored by TLC or HPLC (typically several hours). The mixture should become a homogenous solution.[9][11]

-

Work-up - Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic and hazardous step that must be performed with extreme caution.

-

Neutralization: Adjust the pH of the acidic aqueous solution to approximately 7-8 using a base such as concentrated sodium hydroxide or ammonium hydroxide solution, while maintaining cooling in an ice bath. The product will precipitate out of the solution.[9]

-

Isolation: Isolate the solid product by vacuum filtration.

-

Purification: Wash the filter cake sequentially with cold water and then a cold ethanol/water mixture to remove residual salts and impurities.

-

Drying: Dry the purified solid under vacuum to a constant weight.

Chemical Reactivity: A Platform for Diversification

The synthetic utility of this compound lies in the differential reactivity of its functional groups. The chlorine atom at the C6 position is the primary site for modification via Nucleophilic Aromatic Substitution (SNAr).

The electron-withdrawing nature of the pyrimidine ring nitrogens makes the C6 position electrophilic and thus susceptible to attack by a wide range of nucleophiles, including:

-

Amines: Reaction with primary or secondary amines (aliphatic or aromatic) is a common strategy to introduce diverse side chains, crucial for building structure-activity relationships (SAR).[13][14]

-

Alkoxides/Thiolates: Introduction of ether or thioether linkages via reaction with alkoxides (e.g., sodium methoxide) or thiolates.[15][16]

-

Organometallic Reagents: Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can be employed to form C-C or C-N bonds, although this may require derivatization to the more reactive 2-amino-4,6-dichloropyrimidine.

The amino group at C2 is less reactive as a nucleophile but can be acylated, alkylated, or used as a key hydrogen bond donor in receptor binding.

Caption: Figure 3. Key nucleophilic substitution reactions of this compound.

Applications in Drug Discovery: The Kinase Inhibitor Paradigm

The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif in protein kinase inhibitors.[2] Kinases are a critical class of drug targets, and many inhibitors function by competing with ATP for the enzyme's binding site. The 2-aminopyrimidine core is adept at forming two or three key hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids connecting the N- and C-terminal lobes of the enzyme.

This compound serves as an ideal starting point for such inhibitors.

-

The 2-amino group acts as the primary hydrogen bond donor to the kinase hinge.

-

One of the ring nitrogens acts as a hydrogen bond acceptor.

-

The chloro group at C6 is a synthetic handle used to introduce a larger substituent that occupies the solvent-exposed region, allowing for modulation of potency and selectivity. This is exemplified in the development of numerous potent kinase inhibitors, including those targeting Aurora kinases and Src family kinases.[2][17][18]

Beyond kinases, derivatives have shown activity as dopamine receptor inhibitors and have been explored for various therapeutic areas.[19]

Caption: Figure 4. Conceptual diagram of a 2-aminopyrimidine scaffold binding to a kinase hinge.

Analytical Characterization

The identity and purity of this compound and its derivatives are confirmed using standard analytical techniques.

Table 2: Common Analytical Methods

| Method | Purpose | Expected Observations |

| HPLC | Purity assessment and reaction monitoring | A single major peak for the pure compound, with retention time dependent on the column and mobile phase.[3] |

| ¹H NMR | Structural elucidation | Signals corresponding to the pyrimidine ring proton and exchangeable protons of the amino and pyrimidinol/amide groups.[20][21] |

| ¹³C NMR | Structural confirmation | Resonances for the four distinct carbon atoms of the pyrimidine ring.[20] |

| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak (M+) and a characteristic M+2 peak with ~1/3 the intensity, confirming the presence of a single chlorine atom.[13][21] |

| FT-IR | Functional group identification | Characteristic stretches for N-H (amine), C=O (amide/keto form), and C=C/C=N bonds of the aromatic ring.[14] |

Safety and Handling

As a chlorinated heterocyclic compound, this compound requires careful handling. While a specific, comprehensive safety data sheet (SDS) is not widely available, data from analogous compounds like 2-amino-4-chloro-6-methylpyrimidine and other chlorinated amino heterocycles provide a strong basis for safe handling procedures.[22][23][24][25]

-

Hazard Classification: May cause skin, eye, and respiratory irritation.[22][24][25] Harmful if swallowed.[25]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves (e.g., nitrile), and a lab coat.[22][23] Handling should be performed in a well-ventilated area or a chemical fume hood.[23][24]

-

First Aid:

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][23]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for the medicinal chemist. Its well-defined physicochemical properties, predictable reactivity, and proven utility as a pharmacophore, particularly in kinase inhibition, make it an invaluable starting material. By understanding its tautomeric nature, synthetic pathways, and key SNAr reactions, researchers can fully leverage this scaffold to construct novel and potent therapeutic candidates.

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 1194-21-4 | CAS DataBase [m.chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 1194-21-4 | 2-Amino-6-chloropyrimidin-4(3H)-one | Chlorides | Ambeed.com [ambeed.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 2-Amino-4-chloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 10. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 11. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]

- 16. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]

- 17. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 2-Amino-6-chloro-4-(N-methylpiperazino)pyrimidines, inhibitors of spiroperidol binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. fishersci.com [fishersci.com]

- 23. fishersci.com [fishersci.com]

- 24. lgcstandards.com [lgcstandards.com]

- 25. jubilantingrevia.com [jubilantingrevia.com]

Physical and chemical properties of 2-Amino-6-chloro-4-pyrimidinol

An In-Depth Technical Guide to 2-Amino-6-chloro-4-pyrimidinol

This guide provides a comprehensive technical overview of this compound (CAS No: 1194-21-4), a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a substituted pyrimidine, this molecule serves as a versatile building block for the synthesis of a wide array of biologically active compounds. This document delves into its fundamental physical and chemical properties, spectral characteristics, reactivity, synthesis protocols, and safety considerations, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Identity

This compound, also known as 6-Chloroisocytosine, is a pyrimidine derivative characterized by an amino group at position 2, a chloro group at position 6, and a hydroxyl group at position 4.[1][2] Its structure is fundamental to its chemical behavior, particularly its role as an intermediate in the synthesis of more complex molecules.[3]

Tautomerism: A Critical Consideration

A key feature of 4-pyrimidinol systems is their existence in a tautomeric equilibrium between the hydroxyl (enol) form and the more stable keto (amide) form, 2-Amino-6-chloro-4(3H)-pyrimidinone.[4][5] This equilibrium is crucial as it influences the molecule's reactivity, hydrogen bonding capabilities, and spectroscopic properties. For the purpose of this guide, while the name this compound is used, it is understood to exist predominantly as its pyrimidinone tautomer in most conditions.

Caption: Tautomeric equilibrium of this compound.

Core Properties

The fundamental identifiers and properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| Synonyms | 6-Chloroisocytosine, 2-Amino-6-chloro-4(1H)-pyrimidinone | [1][2] |

| CAS Number | 1194-21-4 | [1][2][6] |

| Molecular Formula | C₄H₄ClN₃O | [1] |

| Molecular Weight | 145.55 g/mol | [1] |

| Physical Form | Solid | |

| Melting Point | 252 °C | |

| Boiling Point | 259.1 °C at 760 mmHg | |

| Solubility | Data not widely available; expected to have low solubility in water and better solubility in polar organic solvents like DMSO and DMF. |

Spectral Data Analysis

For unambiguous identification and structural confirmation, a combination of spectroscopic techniques is essential. While specific spectra are not provided, the following section outlines the expected spectral characteristics based on the molecule's functional groups.

-

¹H NMR: The spectrum would likely show a distinct singlet for the proton at the 5-position of the pyrimidine ring. The protons of the amino group (-NH₂) and the amide proton (-NH-) would appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would display four distinct signals for the carbon atoms in the pyrimidine ring. The carbon atom attached to the chlorine would be deshielded, and the carbonyl carbon of the pyrimidinone tautomer would appear at a characteristic downfield shift (typically >160 ppm).

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching frequencies for the amino group (around 3100-3500 cm⁻¹). A strong absorption band corresponding to the C=O stretch of the amide in the pyrimidinone tautomer would be prominent (around 1650-1700 cm⁻¹). C-Cl stretching vibrations would be observed in the fingerprint region.[7]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Chemical Reactivity and Synthesis

The reactivity of this compound is dominated by the chloro substituent, which acts as a good leaving group in nucleophilic aromatic substitution (SₙAr) reactions. This makes the compound a valuable precursor for introducing various functional groups at the 6-position.[8]

Key Reactions

-

Nucleophilic Substitution: The chlorine atom can be readily displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates. This reaction is the cornerstone of its utility in building more complex molecular scaffolds for drug discovery.[9][10] For instance, reaction with piperazine derivatives has been used to synthesize compounds with potential activity at dopamine receptors.[9]

-

N-Alkylation/Acylation: The exocyclic amino group can undergo standard reactions like alkylation and acylation, allowing for further molecular diversification.

Representative Synthesis Protocol

The synthesis of this compound typically involves the chlorination of a corresponding 4,6-dihydroxypyrimidine precursor. The following protocol is a representative method adapted from the synthesis of a structurally similar compound, 2-Amino-4-chloro-6-methylpyrimidine, which illustrates the key chlorination step.[11]

Principle: The conversion of a hydroxyl group on the pyrimidine ring to a chloro group is effectively achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃). The reaction proceeds by converting the hydroxyl group into a better leaving group, which is then displaced by a chloride ion.

Step-by-Step Methodology:

-

Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a magnetic stirrer with 2-amino-4,6-dihydroxypyrimidine (1 equivalent).

-

Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃, ~5-10 equivalents) to the starting material.

-

Reflux: Heat the reaction mixture to reflux. The reaction progress can be monitored by observing the dissolution of the solid starting material until a homogeneous solution is formed.

-

Removal of Excess Reagent: After the reaction is complete (typically several hours), cool the mixture to room temperature. Carefully remove the excess POCl₃ under reduced pressure (vacuum distillation).

-

Work-up: Cautiously pour the cooled residue onto crushed ice. This is a highly exothermic step and must be done slowly.

-

Neutralization: Neutralize the acidic aqueous solution by the slow addition of a base, such as 25% aqueous ammonia or a saturated sodium bicarbonate solution, until the pH reaches approximately 8. This will precipitate the crude product.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a crucial intermediate. Its bifunctional nature (a reactive chloro group and a modifiable amino group) makes it a valuable scaffold.[3][12]

-

Kinase Inhibitors: The pyrimidine core is a well-established "hinge-binding" motif in many kinase inhibitors used in oncology. This compound provides a starting point for creating libraries of potential kinase inhibitors by varying the substituents at the 6-position.

-

Antiviral and Antimicrobial Agents: Substituted pyrimidines have a long history in the development of anti-infective agents.[3] The ability to easily modify the 6-position allows for the exploration of structure-activity relationships in the search for new antimicrobial and antiviral drugs.

-

CNS-Active Agents: As demonstrated in the literature, derivatives of 2-amino-6-chloropyrimidine have been synthesized and evaluated for their potential to interact with central nervous system targets, such as dopamine receptors.[9]

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when handling this compound.

Hazard Identification

Based on available Safety Data Sheets (SDS), the compound is classified with the following hazards:

-

H302: Harmful if swallowed.

-

H335: May cause respiratory irritation.

Recommended Precautions and PPE

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[14]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling.[6][14] Do not eat, drink, or smoke in the work area.

Caption: A standard safety workflow for handling chemical reagents.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] For long-term stability, storage at 4°C, protected from light, is recommended.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | 1194-21-4 [amp.chemicalbook.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. ijera.com [ijera.com]

- 8. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]

- 9. 2-Amino-6-chloro-4-(N-methylpiperazino)pyrimidines, inhibitors of spiroperidol binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]

- 11. 2-Amino-4-chloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 12. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

- 15. echemi.com [echemi.com]

Solubility Profile of 2-Amino-6-chloro-4-pyrimidinol: A Technical Guide to Characterization and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-chloro-4-pyrimidinol (CAS No. 1194-21-4) is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a key building block for various therapeutic agents. A thorough understanding of its solubility is fundamental to its application, directly influencing formulation strategies, bioavailability, and outcomes in high-throughput screening. This guide provides a comprehensive overview of the known physicochemical properties of this compound, establishes a robust, field-proven protocol for determining its thermodynamic solubility, and details the requisite analytical methodologies for accurate quantification.

Introduction: The Critical Role of Solubility

In drug discovery and development, solubility is a cornerstone physicochemical parameter. For an active pharmaceutical ingredient (API) to be effective, it must first dissolve in a physiological medium to be absorbed and reach its target. Poor solubility can lead to erratic absorption, low bioavailability, and a failure to elicit a therapeutic effect. For researchers, understanding the solubility of a scaffold like this compound is paramount for designing synthetic routes, preparing solutions for biological assays, and developing viable formulations. This document serves as a practical guide, synthesizing theoretical principles with actionable experimental protocols to empower researchers in their work with this important chemical entity.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its structural and chemical properties. This compound, also known as 2-amino-6-chloropyrimidin-4(3H)-one, exists in a tautomeric equilibrium between its pyrimidinol and pyrimidinone forms.[1] This equilibrium, along with other key parameters, dictates its interaction with various solvents.

| Property | Value / Description | Source(s) |

| CAS Number | 1194-21-4 | [1][2] |

| Molecular Formula | C₄H₄ClN₃O | [1] |

| Molecular Weight | 145.55 g/mol | [1] |

| Physical Form | White to yellow or pale reddish-yellow powder/crystals | [1] |

| Melting Point | 252 °C (with decomposition) | [2] |

| pKa (Predicted) | 7.49 | [2][3] |

| Solubility in DMSO | Sparingly Soluble | [2][3] |

| Solubility in Water | No quantitative data publicly available | [4][5] |

Expert Insight: The predicted pKa of ~7.49 suggests that the compound's ionization state, and therefore its solubility, will be highly dependent on the pH of the aqueous medium.[2][3] The molecule can act as both a hydrogen bond donor (amino and hydroxyl/amide groups) and acceptor (ring nitrogens, carbonyl oxygen), suggesting that its solubility will be most favorable in polar, hydrogen-bonding solvents. The "sparingly soluble" designation in a highly polar aprotic solvent like DMSO is a key indicator of its overall limited solubility profile.[2][3]

Comparative Solubility: Context from Related Pyrimidine Analogs

| Compound | Solvent | Solubility (mg/mL) | Temperature (°C) |

| 2-Amino-4-chloro-6-methylpyrimidine | Acetic Acid | 50 | Not Specified |

| 2-Amino-4,6-dichloropyrimidine | Ethanol | Soluble | Not Specified |

| 2-Amino-4,6-dichloropyrimidine | Acetone | Soluble | Not Specified |

| 2-Amino-4,6-dichloropyrimidine | Water | Sparingly Soluble | Not Specified |

This data is for comparative purposes only. Source:[6]

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the true equilibrium solubility of a compound is the shake-flask method .[7][8] This technique measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound, providing a definitive thermodynamic value.[9][10] The following protocol is a robust, self-validating system designed for accuracy and reproducibility.

Logical Workflow for Solubility Determination

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 1194-21-4 | CAS DataBase [chemicalbook.com]

- 3. 1194-21-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1194-21-4 Name: 2-amino-6-chloropyrimidin-4-ol hydrate [xixisys.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Page loading... [guidechem.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Biological activity of 2-Amino-6-chloro-4-pyrimidinol derivatives

An In-Depth Technical Guide to the Biological Activity of 2-Amino-6-chloro-4-pyrimidinol Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Executive Summary

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for essential biomolecules and a wide array of therapeutic agents.[1][2][3] Within this class, derivatives of this compound represent a particularly versatile and promising group of compounds. This guide provides a comprehensive technical overview of the synthesis, biological activities, and evaluation methodologies for these derivatives. We will delve into their significant potential as anticancer, antimicrobial, and antiviral agents, supported by mechanistic insights, detailed experimental protocols, and robust data presentation. Our focus is to bridge synthetic chemistry with practical biological application, offering field-proven insights to guide researchers in harnessing the therapeutic potential of this important chemical scaffold.

The this compound Scaffold: A Privileged Starting Point

The pyrimidine ring is a fundamental heterocyclic structure, most notably as a key component of the nucleobases cytosine, thymine, and uracil in DNA and RNA.[4][5] This inherent biological relevance has made pyrimidine and its derivatives a focal point for drug discovery, leading to a multitude of compounds with diverse pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2][3][6][7]

The this compound moiety is a highly valuable synthetic intermediate. The chlorine atom at the 6-position serves as an excellent leaving group, readily undergoing nucleophilic substitution. This allows for the strategic introduction of various functional groups, creating extensive libraries of novel derivatives for biological screening. The amino group at the 2-position and the hydroxyl group at the 4-position (often existing in its tautomeric keto form as a pyrimidinone) also offer sites for further modification, enhancing the structural diversity and therapeutic potential of the resulting compounds.

General Synthesis Workflow

The typical pathway to generating a library of derivatives involves the nucleophilic substitution of the chlorine atom on the core scaffold with a variety of amines, thiols, or other nucleophiles. This straightforward approach enables the rapid generation of diverse molecules for structure-activity relationship (SAR) studies.

Caption: General workflow for synthesizing and screening derivatives.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyrimidine derivatives have demonstrated significant potential as anticancer agents, largely due to their ability to mimic endogenous nucleobases and interfere with the biological processes of cancer cells.[1][8] Derivatives of this compound are no exception, with numerous studies reporting potent cytotoxic activity against a range of human cancer cell lines.[9][10][11]

Mechanisms of Action

The anticancer effects of these derivatives are often multifactorial, primarily involving the inhibition of key enzymes in signaling pathways that control cell growth and survival.

-

Kinase Inhibition: Many cellular signaling pathways crucial for cancer cell proliferation are driven by protein kinases. Certain pyrido[2,3-d]pyrimidine derivatives, structurally related to the scaffold , have been identified as potent inhibitors of enzymes like PIM-1 kinase.[12] PIM-1 is a serine/threonine kinase that promotes cell cycle progression and inhibits apoptosis. By blocking PIM-1, these compounds can halt the cell cycle and trigger programmed cell death.[12] Similarly, other pyrimidine analogs have been developed as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR), both of which are critical targets in cancer therapy.[1][13]

Caption: Inhibition of the PIM-1 kinase pathway by a pyrimidine derivative.

-

Induction of Apoptosis & Cell Cycle Arrest: By interfering with critical signaling pathways, these compounds can shift the balance within a cancer cell from survival to death. Many studies report that pyrimidine derivatives induce apoptosis, as evidenced by assays that measure markers like caspase activation or changes in cell morphology.[1] Furthermore, they can cause cell cycle arrest, often at the G0/G1 or G2/M phase, preventing the cancer cells from replicating.[1]

Data on In Vitro Cytotoxicity

The most common method to screen for anticancer activity is to measure the cytotoxicity of a compound against various cancer cell lines. The half-maximal inhibitory concentration (IC50) value represents the concentration of a compound required to inhibit the growth of 50% of the cells. A lower IC50 value indicates higher potency.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 6 (4-(4-(4-bromophenyl)piperazine-1-yl) pyrimidin-2-amine) | HCT116 (Colon) | 89.24 ± 1.36 | [10][11] |

| Compound 6 (4-(4-(4-bromophenyl)piperazine-1-yl) pyrimidin-2-amine) | MCF-7 (Breast) | 89.37 ± 1.17 | [10][11] |

| Compound 1 (4-(4-methylpiperazin-1-yl)pyrimidin-2-amine) | HCT116 (Colon) | 209.17 ± 1.23 | [10][11] |

| Compound 1 (4-(4-methylpiperazin-1-yl)pyrimidin-2-amine) | MCF-7 (Breast) | 221.91 ± 1.37 | [10][11] |

| Pyrido[2,3-d]pyrimidine Derivative 2d | A549 (Lung) | >50 (low cytotoxicity) | [14][15] |

| Pyrido[2,3-d]pyrimidine Derivative 2d (at 50 µM) | A549 (Lung) | Strong Cytotoxicity | [14] |

| Pyrimidinone 3b | PC3 (Prostate) | 21 | [16] |

Note: The specific core structure may vary slightly (e.g., pyrimidinone), but all are derived from or related to the pyrimidine scaffold.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a robust, colorimetric method for assessing cell viability. It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[12][17]

Principle: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[18][19] The amount of formazan produced is quantified by dissolving it in a suitable solvent and measuring its absorbance.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Pyrimidine derivatives (dissolved in DMSO to create stock solutions)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well flat-bottom plates

-

Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.[20]

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Scientist's Insight: Allowing cells to adhere overnight ensures they are in a healthy, receptive state for drug treatment and minimizes variability between wells.

-

-

Compound Treatment:

-

Prepare serial dilutions of the pyrimidine derivatives in culture medium from the DMSO stock.

-

Crucial Point: The final concentration of DMSO in the wells should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity, which could confound the results.[20]

-

Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (medium with DMSO only) and a blank control (medium only).

-

Incubate the plate for 48-72 hours. The duration depends on the cell line's doubling time and the compound's expected mechanism.

-

-

MTT Addition and Incubation:

-

After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.[20][21]

-

Incubate the plate for an additional 3-4 hours at 37°C.[21]

-

Scientist's Insight: This incubation period is critical to allow sufficient time for the mitochondrial enzymes in viable cells to convert the MTT into formazan crystals. Insufficient time leads to a weak signal.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.

-

Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[20]

-

Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.[12]

-

Calculate the percentage of cell viability using the formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100[20]

-

Plot a dose-response curve (Percent Viability vs. Compound Concentration) and use non-linear regression analysis to determine the IC50 value.[12]

-

Antimicrobial and Antiviral Activities

The structural similarity of pyrimidines to nucleobases also makes them excellent candidates for antimicrobial and antiviral drug development, as they can interfere with pathogen replication and other essential life processes.[22][23]

Antibacterial and Antifungal Activity

Numerous pyrimidine derivatives have been reported to exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][7][24] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[25] For instance, some derivatives are designed to inhibit dihydrofolate reductase (DHFR), an enzyme vital for nucleic acid synthesis in bacteria.[5]

Experimental Protocol: Disk Diffusion Assay

This is a standard preliminary test to screen for antibacterial activity.

-

Prepare Inoculum: A standardized suspension of the target bacterium (e.g., S. aureus, E. coli) is prepared.

-

Plate Inoculation: The bacterial suspension is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.

-

Disk Application: Sterile paper disks are impregnated with a known concentration of the test compound. A disk with the solvent (e.g., DMSO) serves as a negative control, and a disk with a standard antibiotic (e.g., ampicillin) serves as a positive control.[6]

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Analysis: The diameter of the zone of inhibition (the clear area around the disk where bacteria cannot grow) is measured. A larger zone indicates greater antibacterial activity.

Antiviral Activity

Pyrimidine derivatives have shown promise against a wide range of viruses, including human coronavirus, herpes simplex virus (HSV), and rotavirus.[3][13][22][26] The mechanism often involves the inhibition of viral polymerase enzymes, which are necessary for the replication of the viral genome.[26]

For example, a study on pyrimido[4,5-d]pyrimidines found that certain derivatives exhibited remarkable efficacy against human coronavirus 229E (HCoV-2229E).[13] This highlights the potential of this scaffold in developing novel antiviral agents, a critical area of research.

Conclusion and Future Directions

Derivatives based on the this compound scaffold are a rich source of biologically active compounds with significant therapeutic potential. Their straightforward synthesis allows for the creation of diverse chemical libraries, and their inherent structural similarity to nucleobases makes them prime candidates for interfering with pathological processes in cancer, as well as bacterial and viral infections.

The research clearly indicates potent anticancer activity through mechanisms like kinase inhibition and apoptosis induction. The antimicrobial and antiviral findings are equally promising, warranting further investigation.

Future work should focus on:

-

Lead Optimization: Modifying the most potent hits from initial screenings to improve efficacy, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: For novel active compounds, detailed studies are required to precisely identify their molecular targets and pathways of action.[27]

-

In Vivo Evaluation: Promising candidates identified from in vitro assays must be advanced to preclinical animal models to assess their efficacy and safety in a whole-organism context.[4][28]

This guide provides a foundational understanding and practical protocols for researchers entering this exciting field. By combining rational design, systematic screening, and in-depth mechanistic studies, the full therapeutic potential of this compound derivatives can be realized.

References

- 1. ijrpr.com [ijrpr.com]

- 2. researchgate.net [researchgate.net]

- 3. wjarr.com [wjarr.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. arabjchem.org [arabjchem.org]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. Video: Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay [jove.com]

- 22. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. blog.biobide.com [blog.biobide.com]

- 26. Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives | Semantic Scholar [semanticscholar.org]

The Therapeutic Potential of 2-Amino-6-chloro-4-pyrimidinol: A Technical Guide for Drug Discovery

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents. Within this privileged heterocyclic family, 2-Amino-6-chloro-4-pyrimidinol emerges as a highly versatile and valuable building block for the synthesis of novel drug candidates. Its unique arrangement of functional groups—an amino group for hydrogen bonding, a chloro atom for nucleophilic substitution, and a pyrimidinol tautomer offering additional reactivity—provides a rich chemical space for derivatization. This technical guide offers an in-depth exploration of the therapeutic applications of this compound, not as an end-product, but as a pivotal intermediate in the generation of compounds with potential anticancer, anti-inflammatory, and neurological activities. We will delve into its synthesis, key reactions, and the biological activities of its derivatives, supported by experimental protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

Introduction: The Strategic Importance of the 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine moiety is a recurring motif in a diverse array of bioactive molecules. Its ability to engage in multiple hydrogen bonding interactions allows for potent and selective binding to various biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in nucleotide metabolism. The introduction of a chloro substituent at the 6-position and a hydroxyl group at the 4-position of the pyrimidine ring in this compound further enhances its utility as a synthetic intermediate. The chloro group serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide range of functionalities. The pyrimidinol exists in tautomeric equilibrium with its pyrimidone form, offering alternative reaction pathways.

This guide will illuminate the potential of this compound as a launchpad for generating libraries of compounds with diverse therapeutic applications.

Synthesis and Chemical Properties

The synthesis of this compound and its analogues is well-established, typically starting from readily available precursors. A common synthetic route involves the chlorination of a corresponding hydroxypyrimidine.

General Synthesis of 2-Amino-4-chloro-pyrimidine Derivatives

A prevalent method for the synthesis of 2-amino-4-chloropyrimidine derivatives involves the treatment of the corresponding 2-amino-4-hydroxypyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl3).[1]

Experimental Protocol: Synthesis of 2,4-Diamino-6-chloropyrimidine [1]

-

To 1.00 g (7.93 mmol) of 2,4-diamino-6-hydroxypyrimidine, add 9 mL of phosphorus oxychloride.

-

Stir the mixture at 97 °C for 17 hours.

-

Slowly add the reaction solution to ice water.

-

Stir the resulting solution at 90 °C for 1 hour to ensure complete hydrolysis of excess POCl3.

-

Adjust the pH of the solution to 8 with NaOH.

-

Extract the product with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, dry with Na2SO4, filter, and concentrate under reduced pressure to yield the desired product.

A similar approach can be followed for the synthesis of this compound starting from 2-amino-4,6-dihydroxypyrimidine.

Key Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by the chloro substituent at the 6-position, which is susceptible to nucleophilic displacement. This allows for the introduction of various amine, ether, and thioether functionalities, leading to a diverse range of derivatives.

Diagram: Reactivity of this compound

Caption: Key nucleophilic substitution reactions of this compound.

Therapeutic Applications and Biological Activities of Derivatives

The true therapeutic potential of this compound is realized through the biological activities of its derivatives. By strategically modifying the core structure, researchers have developed compounds with promising activities in several therapeutic areas.

Anticancer Activity

Derivatives of 2-aminopyrimidine have demonstrated significant cytotoxic activity against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.

A study on microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives revealed that a derivative with a bromophenyl piperazine moiety at the 4-position exhibited the highest anticancer activity against human colon colorectal (HCT116) and breast cancer (MCF7) cell lines, with EC50 values of 89.24 µM and 89.37 µM, respectively.[2] Another derivative with a 4-methyl piperazine moiety also showed activity, albeit at higher concentrations.[2]

| Derivative | Cancer Cell Line | EC50 (µM) |

| 6-(bromophenyl piperazine) derivative | HCT116 | 89.24 ± 1.36 |

| 6-(bromophenyl piperazine) derivative | MCF7 | 89.37 ± 1.17 |

| 6-(4-methyl piperazine) derivative | HCT116 | 209.17 ± 1.23 |

| 6-(4-methyl piperazine) derivative | MCF7 | 221.91 ± 1.37 |

| Table 1: Anticancer activity of selected 2-amino-4-chloro-pyrimidine derivatives.[2] |

Diagram: General workflow for anticancer screening of pyrimidine derivatives.

Caption: A typical workflow for evaluating the anticancer potential of novel compounds.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. A series of 5-substituted 2-amino-4,6-dichloropyrimidines were synthesized and found to inhibit immune-activated nitric oxide (NO) production in mouse peritoneal cells.[3] The most potent compound, 5-fluoro-2-amino-4,6-dichloropyrimidine, had an IC50 of 2 µM.[3] This suggests that derivatives of this compound could be developed as novel anti-inflammatory agents.

| Compound | Substituent at C5 | IC50 for NO Inhibition (µM) |

| B12 | Fluoro | 2 |

| Other derivatives | Various | 9-36 |

| Table 2: Inhibition of nitric oxide production by 5-substituted 2-amino-4,6-dichloropyrimidines.[3] |

Experimental Protocol: In Vitro Nitric Oxide (NO) Assay [3]

-

Isolate peritoneal cells from mice.

-

Culture the cells in appropriate media.

-

Stimulate the cells with an immune activator (e.g., lipopolysaccharide) in the presence of varying concentrations of the test compounds.

-

After a suitable incubation period, measure the concentration of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.

-

Calculate the percentage of NO inhibition and determine the IC50 value.

Neurological Applications

Derivatives of 2,4-diaminopyrimidines have been investigated for their affinity to dopamine receptors. A study of 2-Amino-6-chloro-4-(N-methylpiperazino)pyrimidines showed that these compounds act as inhibitors of [3H]spiroperidol binding, indicating an interaction with dopamine receptors.[4] The affinity was found to be dependent on the substituents at the 2- and 5-positions of the pyrimidine ring.[4] This line of research suggests that this compound could serve as a scaffold for the development of novel antipsychotic or other CNS-active agents.

Future Directions and Conclusion

This compound is a molecule of significant interest for medicinal chemists and drug discovery professionals. Its synthetic tractability and the diverse biological activities of its derivatives make it a valuable starting point for the development of new therapeutics. Future research should focus on expanding the chemical space around this core structure, employing combinatorial chemistry and high-throughput screening to identify novel leads. Further elucidation of the mechanisms of action of its bioactive derivatives will be crucial for their optimization and clinical translation.

References

- 1. mdpi.com [mdpi.com]

- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Amino-6-chloro-4-(N-methylpiperazino)pyrimidines, inhibitors of spiroperidol binding - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 2-Amino-6-chloro-4-pyrimidinol

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action of the novel compound, 2-amino-6-chloro-4-pyrimidinol. Given the nascent stage of research on this specific molecule, this document outlines a strategic, multi-phased experimental plan. The proposed methodologies are grounded in the established biological activities of structurally analogous pyrimidine derivatives, ensuring a scientifically robust and efficient path to discovery.

Introduction: The Pyrimidine Scaffold and the Promise of this compound

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents with a broad spectrum of activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] this compound, a member of this versatile chemical family, presents a unique substitution pattern that warrants thorough investigation. While direct studies on its mechanism of action are not yet prevalent in the public domain, the rich pharmacology of its chemical cousins provides a fertile ground for hypothesis-driven research.

This guide, therefore, serves as a roadmap for a comprehensive investigation, designed to systematically uncover the biological targets and cellular pathways modulated by this compound. We will proceed from broad phenotypic screening to specific target identification and validation, culminating in a detailed understanding of its molecular mechanism.

Foundational Insights from Structural Analogs: Formulating a Hypothesis

A review of the scientific literature on substituted aminopyrimidines reveals several potential avenues of biological activity for this compound. These insights are crucial for designing a targeted and effective screening strategy.

-

Anticancer Potential : Numerous 2-aminopyrimidine derivatives have demonstrated cytotoxic effects against various cancer cell lines, including colon, breast, and renal cancer.[4][5][6] The mechanisms often involve the inhibition of key enzymes in cell cycle progression and signal transduction, such as Polo-like kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4).[6]

-

Enzyme Inhibition : The aminopyrimidine scaffold is a privileged structure for enzyme inhibition.

-

Kinase Inhibition : Derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cancer cell proliferation.[7]

-

Metabolic Enzyme Inhibition : Studies have demonstrated the inhibitory effects of aminopyrimidine derivatives on enzymes like β-glucuronidase and glutathione reductase, suggesting potential roles in modulating drug metabolism and cellular redox homeostasis.[8][9]

-

-

Anti-inflammatory Activity : 2-amino-4,6-dichloropyrimidines have been shown to inhibit the production of nitric oxide (NO), a key mediator of inflammation, in immune-activated cells.[10]

-

Neurological Activity : Certain 6-chloro-2,4-diaminopyrimidines have been identified as inhibitors of spiroperidol binding to dopamine receptors, indicating potential for activity within the central nervous system.[11]

Based on this evidence, it is plausible that this compound may exert its biological effects through one or more of these mechanisms. The following experimental plan is designed to systematically test these hypotheses.

A Phased Experimental Workflow for Mechanism of Action Elucidation

We propose a four-phase approach to systematically investigate the mechanism of action of this compound. This workflow is designed to progress from broad, high-level observations to a detailed molecular understanding.

Caption: A logical progression for investigating the mechanism of action.

Phase 1: Broad Phenotypic Screening

The initial phase aims to identify the primary biological effect of this compound.

-

Cytotoxicity Screening : The compound will be tested against a panel of human cancer cell lines (e.g., HCT116 for colon cancer, MCF7 for breast cancer) using a cell viability assay such as the MTT assay.[4][5] This will determine if the compound has anticancer potential.

-

Antimicrobial Screening : The compound will be evaluated for its ability to inhibit the growth of a panel of pathogenic bacteria and fungi.[1]

-

Anti-inflammatory Screening : The ability of the compound to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages will be assessed.[10]

Phase 2: Target Class Identification

Based on the results of Phase 1, this phase will narrow down the potential classes of molecular targets.

-

Broad Kinase Profiling : If the compound shows cytotoxic or anti-inflammatory activity, it will be screened against a large panel of kinases to identify potential targets.

-

Enzyme Panel Screening : The compound will be tested against a panel of enzymes, including those known to be inhibited by pyrimidine derivatives, such as glutathione reductase and β-glucuronidase.[8][9]

-

Receptor Binding Assays : If preliminary data suggests potential neurological effects, competitive binding assays with radiolabeled ligands for dopamine and other relevant receptors will be performed.[11]

Phase 3: Specific Target Identification and Validation

This phase focuses on identifying the specific molecular target(s) of this compound.

-

Affinity Chromatography-Mass Spectrometry : An immobilized version of the compound will be used to capture its binding partners from cell lysates, which will then be identified by mass spectrometry.

-

Computational Target Prediction and Molecular Docking : In silico methods will be used to predict potential binding sites on candidate proteins, guiding further experimental validation.[4][5]

-

Target Knockdown/Knockout Studies : Techniques like siRNA or CRISPR/Cas9 will be used to reduce or eliminate the expression of the candidate target protein in cells. The effect on the potency of this compound will then be measured. A diminished effect in the knockdown/knockout cells would validate the target.

-

Direct Binding Assays : Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) will be used to confirm a direct physical interaction between the compound and the purified target protein and to determine the binding affinity.

Phase 4: Elucidation of the Molecular Mechanism

Once a specific target is validated, this final phase will elucidate the detailed molecular mechanism.

-

Enzyme Kinetics : If the target is an enzyme, kinetic studies will be performed to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive).

-

Signaling Pathway Analysis : Techniques like Western blotting will be used to investigate the effects of the compound on downstream signaling pathways. For example, if the target is a kinase in the EGFR pathway, the phosphorylation status of downstream proteins like Akt and ERK will be examined.

-

Cell-Based Functional Assays : The cellular consequences of target engagement will be studied. If the compound is cytotoxic, assays for apoptosis (e.g., Annexin V staining) and cell cycle analysis (e.g., flow cytometry) will be performed.[6]

-

In Vivo Model Validation : The efficacy of the compound will be tested in a relevant animal model of the disease (e.g., a tumor xenograft model for cancer).

Detailed Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

-

Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition : Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Generic Enzyme Inhibition Assay

-

Reaction Mixture Preparation : In a 96-well plate, prepare a reaction mixture containing the buffer, the enzyme, and the substrate.

-

Compound Addition : Add varying concentrations of this compound to the wells. Include a positive control inhibitor and a no-inhibitor control.

-

Reaction Initiation : Initiate the reaction by adding the substrate (or enzyme, depending on the assay design).

-

Signal Detection : Measure the reaction progress over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

-

Data Analysis : Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.

Protocol 3: Western Blotting for Signaling Pathway Analysis

-

Cell Lysis : Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE : Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer : Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody against the protein of interest overnight at 4°C.

-